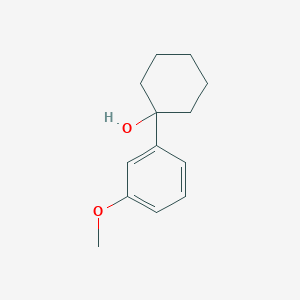
1-(3-Methoxyphenyl)cyclohexanol
概要
説明
“1-(3-Methoxyphenyl)cyclohexanol” is also known as Tramadol . It is a centrally acting synthetic analgesic . The chemical name for tramadol hydrochloride is (±)cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride . It has been reported that tramadol inhibits muscarinic type 3 receptor function, which primarily mediates smooth muscle contraction and glandular secretion .
Molecular Structure Analysis
The molecular weight of tramadol hydrochloride is 299.84 . It is a white, crystalline powder that is freely soluble in water and methanol, very slightly soluble in acetone . The n-octanol/water log partition coefficient (logP) is 1.35 at pH 7 .Physical And Chemical Properties Analysis
Tramadol hydrochloride is a white, bitter, crystalline, and odorless powder . It is readily soluble in water and ethanol and has a pKa of 9.41 . The n-octanol/water log partition coefficient (logP) is 1.35 at pH 7 .科学的研究の応用
Pharmacological Mechanisms
1-(3-Methoxyphenyl)cyclohexanol, recognized for its clinical usage, primarily interacts with micro-opioid receptors, albeit with a lower affinity compared to morphine. This insinuates that its antinociceptive action might not solely hinge on opioid receptor interaction. It has been observed that tramadol, a compound closely related to 1-(3-Methoxyphenyl)cyclohexanol, impedes the reuptake of monoamines akin to antidepressant drugs, such as desipramine. Tramadol's inhibition of the reuptake of norepinephrine (NE) and serotonin suggests a multifaceted mechanism of action. The compound's interaction with muscarinic, serotonin, and nicotinic acetylcholine receptor ion-channels indicates these receptors might contribute to its pharmacological effects. Importantly, tramadol doesn't seem to alter renal blood flow in normal rats, suggesting its potential as a safe analgesic that preserves renal blood flow post-surgery. Further research into tramadol's effects on orphan G-protein-coupled receptors related to pain is suggested to fully elucidate its mechanisms of action (Mimami, 2005).
Industrial Application in Nylon Production
1-(3-Methoxyphenyl)cyclohexanol, through its structural components, relates to the oxidation of cyclohexane, a crucial chemical reaction in the industrial manufacturing of cyclohexanol and cyclohexanone, collectively referred to as ketone–alcohol (KA) oil. These compounds are pivotal feedstocks for the production of nylon 6 and nylon 6,6. The comprehensive review of catalytic materials for cyclohexane oxidation to produce KA oil underlines the significant role of metal and metal oxide loaded silica catalysts. These catalysts demonstrated excellent performance with high selectivity for KA oil and cyclohexane conversion. However, the feasibility of using peroxides is questioned due to their high cost relative to air and oxygen. The findings underscored the efficacy of hydrochloric acid as an additive in enhancing photocatalytic oxidation of cyclohexane, with water on the catalyst surface markedly improving the reactivity of photocatalysts by facilitating the generation of hydroxyl radicals (Abutaleb & Ali, 2021).
作用機序
Tramadol induces analgesic effects through a variety of different targets on the noradrenergic system . Although the mode of action of tramadol is not completely understood, the analgesic effect of tramadol is believed to be due to both binding to μ-opioid receptors and weak inhibition of re-uptake of norepinephrine and serotonin .
Safety and Hazards
According to the safety data sheet, this substance is toxic if swallowed, is toxic to aquatic life with long-lasting effects, and causes serious eye irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid flushing into surface water or sanitary sewer system .
特性
IUPAC Name |
1-(3-methoxyphenyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-15-12-7-5-6-11(10-12)13(14)8-3-2-4-9-13/h5-7,10,14H,2-4,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCFTLWVTWVAPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562956 | |
| Record name | 1-(3-Methoxyphenyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)cyclohexan-1-ol | |
CAS RN |
1884-42-0 | |
| Record name | 1-(3-Methoxyphenyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

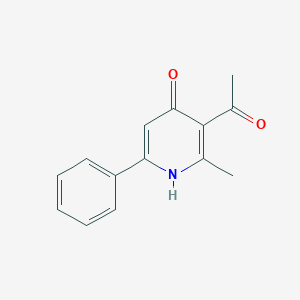
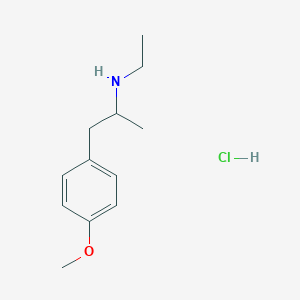
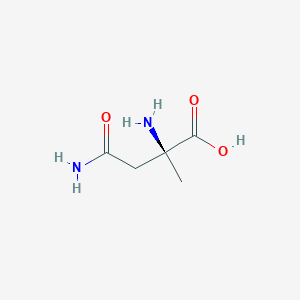

![2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanenitrile](/img/structure/B160594.png)
![[(3S,5S,8S,9S,10S,13S,14S,16S,17R)-17-acetyl-16-bromo-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B160595.png)

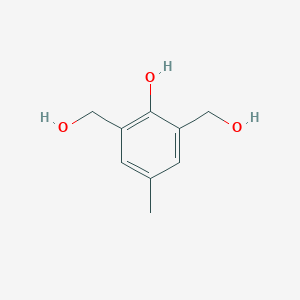
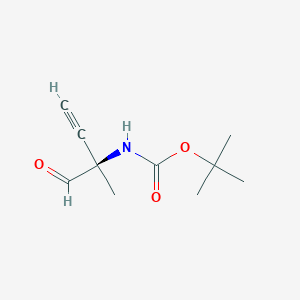

![1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene](/img/structure/B160602.png)
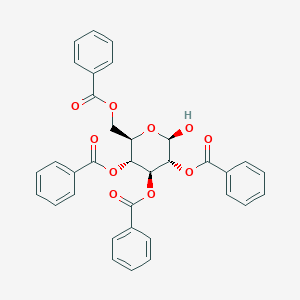
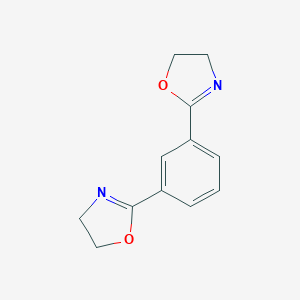
![4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene](/img/structure/B160610.png)